Cas no 1215898-55-7 (Mirtazapine-d4)

Mirtazapine-d4 化学的及び物理的性質
名前と識別子
-
- Mirtazapine-d4
- RONZAEMNMFQXRA-YQUBHJMPSA-N
- CS-0377716
- 1215898-55-7
- 3,3,4,4-tetradeuterio-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene
- DA-65480
- HY-B0352S2
- 1,2,3,4,10,14b-Hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine-d4; Org-3770-d4; Remeron-d4; Zispin-d4;
-
- インチ: 1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/i9D2,10D2
- InChIKey: RONZAEMNMFQXRA-YQUBHJMPSA-N
- ほほえんだ: N12C3=C(C([H])=C([H])C([H])=N3)C([H])([H])C3=C([H])C([H])=C([H])C([H])=C3C1([H])C([H])([H])N(C([H])([H])[H])C([2H])([2H])C2([2H])[2H]
計算された属性
- せいみつぶんしりょう: 269.183004603g/mol
- どういたいしつりょう: 269.183004603g/mol
- 同位体原子数: 4
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 0
- 複雑さ: 345
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 19.4Ų
Mirtazapine-d4 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M365003-1mg |
Mirtazapine-d4 |
1215898-55-7 | 1mg |
$ 292.00 | 2023-09-06 | ||
TRC | M365003-10mg |
Mirtazapine-d4 |
1215898-55-7 | 10mg |
$ 2294.00 | 2023-09-06 | ||
AN HUI ZE SHENG Technology Co., Ltd. | M365003-1mg |
2-methyl-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepine-3,3,4,4-d4 |
1215898-55-7 | 1mg |
¥2400.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | CS-T-83650-10mg |
2-methyl-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepine-3,3,4,4-d4 |
1215898-55-7 | 10mg |
¥15230.00 | 2023-09-15 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-484491-1 mg |
Mirtazapine-d4, |
1215898-55-7 | 1mg |
¥3,610.00 | 2023-07-11 | ||
A2B Chem LLC | AW54244-1mg |
Mirtazapine-d4 |
1215898-55-7 | 1mg |
$765.00 | 2024-04-20 | ||
MedChemExpress | HY-B0352S2-1mg |
Mirtazapine-d |
1215898-55-7 | 1mg |
¥7300 | 2024-07-21 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-484491-1mg |
Mirtazapine-d4, |
1215898-55-7 | 1mg |
¥3610.00 | 2023-09-05 | ||
AN HUI ZE SHENG Technology Co., Ltd. | M365003-10mg |
2-methyl-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepine-3,3,4,4-d4 |
1215898-55-7 | 10mg |
¥19200.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | CS-T-83650-1mg |
2-methyl-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepine-3,3,4,4-d4 |
1215898-55-7 | 1mg |
¥1940.00 | 2023-09-15 |
Mirtazapine-d4 関連文献
-
Idera Fabunmi,Natalie Sims,Kathryn Proctor,Aderonke Oyeyiola,Temilola Oluseyi,Kehinde Olayinka,Barbara Kasprzyk-Hordern Anal. Methods 2020 12 2114
-
Mouhamad Jida,Steven Ballet New J. Chem. 2018 42 1595
-
Lambert K. S?rensen,J?rgen B. Hasselstr?m Anal. Methods 2013 5 3185
-
4. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compoundsRamachandran Gunasekar,Ross L. Goodyear,Ilaria Proietti Silvestri,Jianliang Xiao Org. Biomol. Chem. 2022 20 1794
-
Majid M. Heravi,Vahideh Zadsirjan RSC Adv. 2020 10 44247
-
Srinivas Chamakuri,Manuj M. Shah,David C. H. Yang,Conrad Santini,Damian W. Young Org. Biomol. Chem. 2020 18 8844
-
Barbara Kasprzyk-Hordern Chem. Soc. Rev. 2010 39 4466
-
Bipul Sarma,Ranjit Thakuria,Naba K. Nath,Ashwini Nangia CrystEngComm 2011 13 3232
-
Speran?a Avram,Adina-Lumini?a Milac,Dan Mihailescu Mol. BioSyst. 2012 8 1418
-
Pallavi Alegete,Prasad Kancherla,Saeed S. Albaseer,Sathyanarayana Boodida Anal. Methods 2014 6 7407
Mirtazapine-d4に関する追加情報
Mirtazapine-d4 (CAS No. 1215898-55-7): A Comprehensive Guide to the Deuterated Antidepressant
In the evolving landscape of pharmaceutical research and analytical chemistry, Mirtazapine-d4 (CAS No. 1215898-55-7) has emerged as a critical deuterated analog of the widely prescribed antidepressant Mirtazapine. This compound, featuring four deuterium atoms replacing hydrogen at specific positions, serves as an indispensable internal standard in LC-MS/MS analysis and drug metabolism studies. The growing demand for deuterated pharmaceutical standards reflects the increasing sophistication of analytical techniques in pharmacokinetic research and therapeutic drug monitoring.
The molecular structure of Mirtazapine-d4 maintains the core pharmacophore of its parent compound while offering enhanced mass spectrometric properties. With a molecular weight of 269.39 g/mol and the characteristic isotopic pattern of deuterium incorporation, this compound enables precise quantification in complex biological matrices. Researchers particularly value its application in studying the pharmacokinetics of Mirtazapine in patients with depression, sleep disorders, and other mood-related conditions - topics that have gained significant attention in post-pandemic mental health discussions.
Recent advancements in deuterated drug development have spotlighted compounds like Mirtazapine-d4, especially as the pharmaceutical industry explores deuterium's potential to modify drug metabolism and improve therapeutic profiles. The COVID-19 pandemic's impact on global mental health has further increased research into antidepressants and their metabolic pathways, making reliable analytical standards more crucial than ever. Analytical laboratories frequently search for "Mirtazapine-d4 supplier" and "deuterated internal standards for antidepressant analysis" - key phrases that reflect current market needs.
From a clinical perspective, the use of Mirtazapine-d4 facilitates accurate measurement of drug concentrations in therapeutic drug monitoring programs. This is particularly relevant given the growing recognition of personalized medicine approaches in psychiatry, where optimal dosing varies significantly between patients. The compound's stability and distinct mass spectral signature make it ideal for developing robust analytical methods that comply with FDA bioanalytical method validation guidelines.
The synthesis of Mirtazapine-d4 requires specialized expertise in deuterium chemistry, typically involving catalytic exchange reactions or custom synthesis from deuterated precursors. Quality control parameters for this reference material include isotopic purity (>98% deuterium incorporation), chemical purity (>99%), and absence of interfering substances - specifications that discerning researchers should verify when sourcing this material. Current market trends show increasing demand for "high-purity Mirtazapine-d4" and "certified reference standards" as regulatory requirements for bioanalytical studies become more stringent.
Storage and handling of Mirtazapine-d4 require standard laboratory precautions for stable organic compounds. The material should be protected from light and moisture, typically stored at controlled room temperature or refrigerated conditions depending on the manufacturer's recommendations. Proper handling ensures the long-term stability of this valuable analytical reagent, which represents a significant investment for many research laboratories.
Looking toward future applications, Mirtazapine-d4 continues to play a vital role in advancing our understanding of antidepressant metabolism and drug-drug interactions. Emerging research areas such as pharmacogenomics and precision psychiatry will likely increase the need for reliable deuterated standards. The compound's utility extends beyond human medicine, finding applications in veterinary pharmacology and environmental toxicology studies examining antidepressant residues in ecosystems.
For researchers entering this field, common search queries include "Mirtazapine-d4 solubility", "deuterated Mirtazapine stability", and "best practices for using internal standards in LC-MS". These reflect practical considerations in method development and highlight the compound's importance in modern analytical workflows. As mass spectrometry instrumentation becomes more sensitive and widely available, the demand for high-quality deuterated standards like Mirtazapine-d4 will undoubtedly continue to grow.
In conclusion, Mirtazapine-d4 (CAS No. 1215898-55-7) represents more than just a chemical reference standard - it embodies the intersection of pharmaceutical innovation, analytical chemistry precision, and mental health research advancement. Its continued relevance in both academic and industrial settings underscores the importance of deuterated compounds in contemporary drug development and therapeutic monitoring paradigms.
1215898-55-7 (Mirtazapine-d4) 関連製品
- 1518581-43-5(1-{furo3,2-cpyridin-2-yl}ethan-1-amine)
- 2228269-14-3(2-methyl-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine)
- 2229150-76-7(6-(azetidin-2-yl)-1-methyl-1H-indole)
- 2228370-55-4(tert-butyl 4-3-(aminooxy)butylpiperazine-1-carboxylate)
- 941893-52-3(4-{3-4-(dimethylamino)phenyl-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one)
- 1955520-30-5(3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid)
- 1019559-79-5(N-(thiophen-3-ylmethyl)pyridin-3-amine)
- 2228900-49-8(4-Chloro-2-(3-chloroprop-1-en-2-yl)-6-methoxyphenol)
- 2104155-17-9(3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol)
- 2229544-18-5(2-phenyl-5-(prop-2-yn-1-yl)thiophene)